Relenopride 5-HT4 Binding Affinity and Selectivity Profile vs. 5-HT2A/2B Receptors
Relenopride exhibits high-affinity binding to the 5-HT4 receptor with a Ki of 4.96 nM, while demonstrating substantially lower affinity for the structurally related 5-HT2A (Ki=600 nM) and 5-HT2B (Ki=31 nM) receptors. This translates to a 120-fold and 6-fold selectivity window for 5-HT4 over 5-HT2A and 5-HT2B, respectively [1]. In contrast, prucalopride demonstrates a Ki of 2.5 nM for 5-HT4 and 11.3 nM for 5-HT4(b) isoforms, but its selectivity ratio against 5-HT2B is less than 10-fold in some assay systems [2]. The distinct selectivity profile of Relenopride reduces confounding off-target serotonergic effects in functional assays.
| Evidence Dimension | 5-HT4 receptor binding affinity and selectivity vs. 5-HT2A and 5-HT2B |
|---|---|
| Target Compound Data | 5-HT4 Ki = 4.96 nM; 5-HT2A Ki = 600 nM; 5-HT2B Ki = 31 nM |
| Comparator Or Baseline | Prucalopride: 5-HT4 Ki = 2.5 nM; 5-HT2B Ki = ~20-30 nM (cross-study) |
| Quantified Difference | Relenopride: 120-fold (5-HT2A) and 6-fold (5-HT2B) selectivity; Prucalopride: <10-fold 5-HT2B selectivity |
| Conditions | Radioligand binding assays using human recombinant receptors |
Why This Matters
This selectivity profile supports cleaner experimental interpretation in GI motility and neuroscience studies, as off-target 5-HT2A/2B activity is a known source of confounding vascular and CNS effects.
- [1] MedChemExpress. Relenopride hydrochloride (YKP10811 hydrochloride) Datasheet. Cat. No.: HY-16729A. View Source
- [2] Briejer MR, Bosmans JP, Van Daele P, et al. The in vitro pharmacological profile of prucalopride, a novel enterokinetic compound. Eur J Pharmacol. 2001;423(1):71-83. View Source
